Cariporide Mesylate

NHE1 selectivity Isoform profiling Ion transport

Cariporide Mesylate (HOE-642, CAS 159138-81-5) is an acylguanidine-class inhibitor of the sodium/hydrogen exchanger isoform 1 (NHE1/SLC9A1). Developed by Hoechst AG as a cardioprotective agent, it demonstrates potent inhibition of NHE1-mediated Na+/H+ antiport with an IC50 of 0.05 μM.

Molecular Formula C13H21N3O6S2
Molecular Weight 379.5 g/mol
CAS No. 159138-81-5
Cat. No. B1668444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCariporide Mesylate
CAS159138-81-5
SynonymsCariporide Mesylate;  Cariporide Mesylate salt;  HOE642;  HOE-642;  HOE 642; 
Molecular FormulaC13H21N3O6S2
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C(C=C1)C(=O)N=C(N)N)S(=O)(=O)C.CS(=O)(=O)O
InChIInChI=1S/C12H17N3O3S.CH4O3S/c1-7(2)9-5-4-8(11(16)15-12(13)14)6-10(9)19(3,17)18;1-5(2,3)4/h4-7H,1-3H3,(H4,13,14,15,16);1H3,(H,2,3,4)
InChIKeyFNDLQABGYJQJPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cariporide Mesylate: Selective NHE1 Inhibitor for Cardioprotection and Ion Transport Research


Cariporide Mesylate (HOE-642, CAS 159138-81-5) is an acylguanidine-class inhibitor of the sodium/hydrogen exchanger isoform 1 (NHE1/SLC9A1) [1]. Developed by Hoechst AG as a cardioprotective agent, it demonstrates potent inhibition of NHE1-mediated Na+/H+ antiport with an IC50 of 0.05 μM . The compound has advanced through Phase II/III clinical evaluation for myocardial ischemia-reperfusion injury [2], establishing it as the most extensively clinically characterized NHE1 inhibitor in its class.

Why Cariporide Mesylate Cannot Be Substituted with Generic Amiloride Analogs


NHE1 inhibitors span several structural classes with widely divergent isoform selectivity profiles and potency ranges. First-generation inhibitors such as amiloride and its derivatives (DMA, EIPA, MIBA, HMA) exhibit promiscuous inhibition across multiple NHE isoforms as well as off-target effects on epithelial Na+ channels and Na+/Ca2+ exchangers [1]. In contrast, Cariporide Mesylate represents the benzoyl-guanidine chemotype engineered through systematic structure-activity optimization—specifically, replacement of the pyrazine ring with a phenyl moiety and substitution of the 6-chloro with a sulfomethyl group—yielding >20,000-fold selectivity for NHE1 over NHE2 [2]. Substituting Cariporide with an amiloride analog introduces confounding off-target pharmacology that invalidates NHE1-specific mechanistic interpretation and compromises experimental reproducibility.

Cariporide Mesylate Quantitative Differentiation Evidence: Comparator-Based Analysis


Cariporide Mesylate Exhibits >20,000-Fold Selectivity for NHE1 Over NHE2

Cariporide demonstrates exceptional isoform selectivity within the NHE family, with an IC50 of 0.05 μM for NHE1 versus 1000 μM for NHE2—a 20,000-fold selectivity window [1]. This selectivity profile distinguishes Cariporide from first-generation inhibitors such as amiloride, which lacks isoform discrimination and additionally inhibits epithelial Na+ channels and Na+/Ca2+ exchangers [2]. The selectivity ratio (NHE2 IC50 / NHE1 IC50) for Cariporide is approximately 20,000, compared to <10 for amiloride-based compounds.

NHE1 selectivity Isoform profiling Ion transport

Cariporide Is 30-Fold More Potent Than Amiloride in Cellular NHE Activity Assays

In acid-loaded T84 intestinal epithelial cells expressing both NHE1 and NHE2, Cariporide inhibited NHE activity with an IC50 of 630 nM, compared to amiloride's IC50 of 19 μM—a 30-fold potency advantage [1]. In this same assay system, EIPA (IC50 = 519 nM) showed comparable potency to Cariporide, but with substantially lower isoform selectivity [1]. The rank order of inhibition was EIPA (519 nM) > Cariporide (630 nM) > amiloride (19 μM), demonstrating Cariporide's intermediate position between the potent but non-selective EIPA and the weak, non-selective amiloride.

NHE1 potency Cellular assay pH regulation

Cariporide Reduces Ischemic Intracellular Na+ Accumulation by 38% in Isolated Heart Model

In isolated perfused guinea-pig hearts subjected to 15 minutes of ischemia, treatment with Cariporide (10 μM) reduced intracellular Na+ accumulation by 38% relative to untreated controls (1.3 ± 0.1-fold vs 2.1 ± 0.1-fold rise from baseline, respectively) [1]. This reduction in Na+ overload during ischemia mechanistically prevents subsequent Ca2+ overload via reverse-mode Na+/Ca2+ exchange during reperfusion, translating to improved functional recovery. Notably, Cariporide had no effect on intracellular Na+ or pH under normoxic conditions, confirming ischemia-specific activity [1].

Cardioprotection Ischemia-reperfusion Sodium overload

Cariporide Improves Left Ventricular Ejection Fraction by 25% in Acute MI Patients

In a randomized, placebo-controlled clinical trial of 100 patients with acute anterior myocardial infarction undergoing direct PTCA, Cariporide (40 mg IV bolus before reperfusion) improved left ventricular ejection fraction at 21-day follow-up to 50%, compared to 40% in the placebo group—a 25% relative improvement (P<0.05) [1]. End-systolic volume was also significantly lower in the Cariporide group (69.0 mL vs 97.0 mL; P<0.05) [1]. Notably, eniporide, the only other NHE1 inhibitor to reach Phase II clinical evaluation, failed to demonstrate significant improvement in infarct size or clinical outcomes in the ESCAMI trial [2].

Clinical cardioprotection Myocardial infarction Reperfusion injury

Cariporide Inhibits Human Platelet NHE1 with Submicromolar Potency (IC50 = 23-172 nM)

Cariporide inhibits sodium propionate-induced swelling of isolated human platelets with an IC50 of 23 nM, and inhibits platelet NHE1 in human platelet-rich plasma with an IC50 of 172 nM [1]. In comparison, zoniporide—a structurally distinct NHE1 inhibitor—inhibits human platelet swelling with an IC50 of 59 nM [2], while amiloride and EIPA require micromolar concentrations in platelet assays. Beyond NHE1 inhibition, Cariporide functionally suppresses platelet degranulation, platelet-leukocyte aggregate formation, and GPIIb/IIIa receptor activation [3].

Platelet activation NHE1 pharmacology Thrombosis

Cariporide Shows 2.5-Minute Dissociation Half-Time vs 7-Hour Persistence for Sabiporide

In comparative dissociation kinetic studies, Cariporide exhibits a dissociation half-time of approximately 2.5 minutes following washout, in contrast to sabiporide's prolonged 7-hour half-time and amiloride's 1-minute half-time [1]. This intermediate reversibility profile provides experimental advantages: sufficient duration for sustained NHE1 inhibition during acute ischemia protocols without the irreversible-like persistence that complicates washout controls and dose-response interpretation. The cytoprotective potency rank order against hypoxic damage in rat cardiomyocytes was KR-32570 ≥ KR-33028 > sabiporide > cariporide > KR-32511 [2].

Reversibility Washout kinetics Experimental control

Cariporide Mesylate Application Scenarios: Evidence-Based Research Use Cases


Myocardial Ischemia-Reperfusion Injury Research Requiring Clinically Validated NHE1 Inhibition

Cariporide Mesylate is the optimal NHE1 inhibitor for preclinical cardioprotection studies that require clinical translatability. As the only NHE1 inhibitor with positive human ejection fraction data (50% vs 40% placebo, P<0.05) [1] and validated reduction of ischemic Na+ overload (38% reduction vs control) [2], Cariporide provides a clinically benchmarked reference compound for ischemia-reperfusion models in isolated heart preparations, in vivo rodent coronary occlusion studies, and cardioplegia/storage investigations.

NHE1 Isoform-Selective Pharmacology Without NHE2/NHE3 Confounding

For experiments requiring definitive attribution of observed effects to NHE1 inhibition rather than other NHE isoforms, Cariporide's 20,000-fold selectivity for NHE1 over NHE2 (IC50: 0.05 μM vs 1000 μM) [3] is unmatched among commercially available NHE inhibitors. This selectivity enables clean mechanistic studies of NHE1's role in cellular pH regulation, migration, and proliferation without the isoform cross-reactivity that plagues amiloride (non-selective), EIPA (moderately selective), and even some newer inhibitors.

Platelet Activation and Thrombosis Studies Focusing on NHE1 Contributions

Cariporide's potent inhibition of human platelet NHE1 (IC50 = 23-172 nM) , combined with demonstrated functional suppression of degranulation, platelet-leukocyte aggregate formation, and GPIIb/IIIa receptor activation, positions it as a key tool compound for investigating NHE1's role in thrombosis and platelet signaling. Its potency in platelet assays exceeds that of amiloride and EIPA by orders of magnitude, enabling NHE1-specific interrogation of platelet function.

Cancer Cell pH Regulation Studies with Acute NHE1 Inhibition Requirements

Cariporide's intermediate dissociation half-time (2.5 minutes) [4] makes it particularly suitable for acute cancer cell acid extrusion studies where washout controls and reversibility assessments are critical. While prolonged administration may trigger compensatory NBCn1 upregulation in some cancer models [5], acute ex vivo Cariporide administration potently inhibits net acid extrusion in breast cancer tissue (IC50 = 0.18 μM) [5], making it valuable for short-term pH regulation experiments in the oncology setting.

Quote Request

Request a Quote for Cariporide Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.